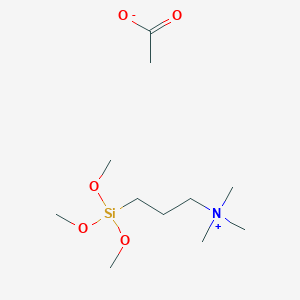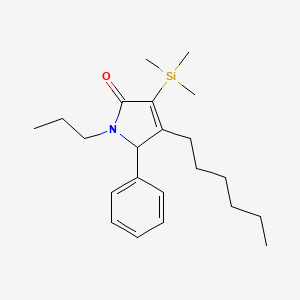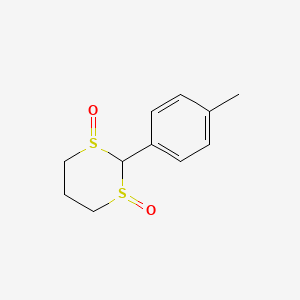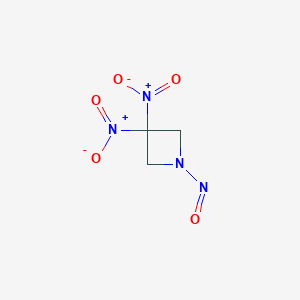
Methylidenetitanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidenetitanium is a compound that features a titanium atom bonded to a methylene group. This compound is of significant interest in the field of organometallic chemistry due to its unique bonding and reactivity properties. The titanium-methylene bond is a type of metal-carbon double bond, which is relatively rare and exhibits interesting chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylidenetitanium can be synthesized through several methods. One common approach involves the one-electron oxidation of a titanium-methyl complex followed by deprotonation or hydrogen atom abstraction using an aryloxyl radical . Another method involves the radical coupling or oxidation of a titanium dimethyl precursor, which then thermally extrudes methane to form the methylidene compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methylidenetitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different titanium oxidation states.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The methylene group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryloxyl radicals for hydrogen atom abstraction and various oxidizing agents for oxidation reactions . The reactions are typically carried out under an inert atmosphere to prevent oxidation by air.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of higher oxidation state titanium compounds, while substitution reactions can yield a variety of organotitanium compounds .
Scientific Research Applications
Methylidenetitanium has several applications in scientific research:
Medicine: Its unique reactivity properties make it a candidate for developing new pharmaceuticals, though this area is still largely experimental.
Mechanism of Action
The mechanism of action of methylidenetitanium involves its ability to form strong metal-carbon double bonds, which can participate in various chemical reactions. The titanium-methylene bond engages in long-range interactions with protons on the ligand framework, influencing the reactivity of the compound . Computational studies have shown that the titanium-carbon bond displays characteristics of a prototypical Schrock-carbene, which is known for its high reactivity .
Comparison with Similar Compounds
Similar Compounds
Titanium Dimethyl Complexes: These compounds are precursors to methylidenetitanium and exhibit similar reactivity properties.
Schrock Carbenes: These compounds also feature metal-carbon double bonds and share similar reactivity characteristics with this compound.
Uniqueness
This compound is unique due to its specific titanium-methylene bonding, which is relatively rare and exhibits distinct reactivity properties. Its ability to form stable metal-carbon double bonds makes it a valuable compound in organometallic chemistry and catalysis .
Properties
CAS No. |
158501-11-2 |
|---|---|
Molecular Formula |
CH2Ti |
Molecular Weight |
61.894 g/mol |
IUPAC Name |
methylidenetitanium |
InChI |
InChI=1S/CH2.Ti/h1H2; |
InChI Key |
JCDJHGSQWQHCHH-UHFFFAOYSA-N |
Canonical SMILES |
C=[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![1-Azabicyclo[2.2.2]octan-3-yl 2-methylprop-2-enoate](/img/structure/B12566245.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)

![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
![1-Methyl-4-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12566287.png)
![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)



